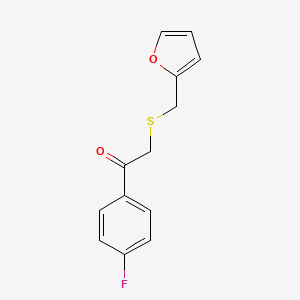

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one

Description

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is a fluorinated aryl ketone derivative featuring a thioether linkage to a furan-2-ylmethyl group.

Properties

Molecular Formula |

C13H11FO2S |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(furan-2-ylmethylsulfanyl)ethanone |

InChI |

InChI=1S/C13H11FO2S/c14-11-5-3-10(4-6-11)13(15)9-17-8-12-2-1-7-16-12/h1-7H,8-9H2 |

InChI Key |

GOPSMCZQCJFQEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products:

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl group and furan ring contribute to its binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability compared to hydroxyphenyl analogs but may reduce enzyme affinity .

- Thioether Moieties : Furan-methylthio groups improve lipophilicity and membrane permeability relative to bulkier benzimidazole-triazole systems .

- Heterocyclic Substitutions : Pyrimidine and triazole groups enhance target specificity, whereas furan may balance bioavailability and synthetic accessibility .

Biological Activity

1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is . The compound features a fluorophenyl group and a furan moiety linked by a thioether functional group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one. In one study, derivatives of thiazolidinone exhibited moderate to good antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be between 100 and 400 µg/mL for several compounds .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 100 | Moderate |

| Compound B | 200 | Good |

| Compound C | 400 | Moderate |

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A study on thiazole-integrated compounds revealed that certain derivatives had IC50 values less than those of standard anticancer drugs like doxorubicin, indicating strong antiproliferative activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HT29 | 1.61 |

| Compound Y | Jurkat | 1.98 |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one has been evaluated in vitro. Notably, some derivatives showed promising results in inhibiting inflammatory pathways, suggesting their application in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comprehensive study conducted by Umesha et al., the antimicrobial activities of novel compounds were assessed against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy, with specific focus on the thioether linkage present in similar compounds .

Evaluation of Anticancer Properties

A detailed investigation into the anticancer properties of thiazole derivatives demonstrated their capability to induce apoptosis in cancer cells. The presence of electron-donating groups was found to enhance their activity significantly, suggesting potential modifications for improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.